Hex-5-ynehydrazide

Catalog No.
S2846552
CAS No.
4230-19-7
M.F
C6H10N2O
M. Wt
126.159
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hex-5-ynehydrazide

CAS Number

4230-19-7

Product Name

Hex-5-ynehydrazide

IUPAC Name

hex-5-ynehydrazide

Molecular Formula

C6H10N2O

Molecular Weight

126.159

InChI

InChI=1S/C6H10N2O/c1-2-3-4-5-6(9)8-7/h1H,3-5,7H2,(H,8,9)

InChI Key

CIWUFLALCXLZMC-UHFFFAOYSA-N

SMILES

C#CCCCC(=O)NN

solubility

not available

Hex-5-ynehydrazide is a hydrazide compound characterized by its unique structural features, including a terminal alkyne group and a hydrazide functional group. The systematic name reflects its composition: "hex" indicates a six-carbon chain, "5-yne" denotes the presence of a triple bond at the fifth carbon, and "hydrazide" signifies the presence of the hydrazine functional group (-NH-NH2). This compound is of interest in both synthetic organic chemistry and biological applications due to its reactive alkyne moiety, which can participate in various

  • Nucleophilic Additions: The terminal alkyne can react with nucleophiles through 1,4-conjugate addition, forming new carbon-nitrogen bonds. This is particularly relevant for synthesizing more complex molecules .
  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Cycloaddition Reactions: The alkyne functionality allows for participation in cycloaddition reactions, including [2+2] and [4+2] cycloadditions, which can lead to the formation of cyclic compounds

    Research indicates that hex-5-ynehydrazide and its derivatives exhibit notable biological activities. Some studies suggest potential anti-inflammatory and antimicrobial properties. The hydrazide moiety is known for its ability to interact with biological targets, making these compounds candidates for further pharmacological studies. Additionally, compounds containing alkyne functionalities are often investigated for their cytotoxic effects against various cancer cell lines.

Several methods have been developed for synthesizing hex-5-ynehydrazide:

  • Alkylation of Hydrazides: A common approach involves the alkylation of hydrazides using alkynyl halides or other alkynyl reagents. This method typically employs strong bases to facilitate the reaction .
  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This method can be used to introduce azide groups into the structure, allowing for further functionalization through click chemistry

    Hex-5-ynehydrazide has various applications in:

    • Synthetic Organic Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
    • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound in drug discovery programs targeting inflammation and cancer.
    • Material Science: The compound's unique properties make it suitable for developing functional materials, including sensors and catalysts.

Interaction studies involving hex-5-ynehydrazide focus on its reactivity with biological macromolecules and small molecules. These studies often utilize techniques such as:

  • Spectroscopy: To monitor interactions between hex-5-ynehydrazide and target biomolecules.
  • In vitro Assays: To assess the biological activity and potential therapeutic effects of the compound.

Understanding these interactions is crucial for evaluating its efficacy as a pharmaceutical agent.

Hex-5-ynehydrazide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Propargyl HydrazineTerminal alkyne + hydrazineKnown for high reactivity in click chemistry
AcetylhydrazineAcetyl group + hydrazineCommonly used in pharmaceutical applications
Ethynyl HydrazineEthynyl group + hydrazineExhibits different reactivity patterns

Hex-5-ynehydrazide stands out due to its specific carbon chain length and terminal alkyne position, which influence its reactivity and potential applications compared to these similar compounds.

Hex-5-ynehydrazide is systematically named according to IUPAC rules as hex-5-ynoic acid hydrazide. The nomenclature reflects its structure:

  • Parent chain: A six-carbon alkyne (hex-5-yne) with a carboxylic acid derivative at position 1.
  • Substituent: A hydrazide group ($$-\text{NHNH}_2$$) replacing the hydroxyl group of the carboxylic acid.
PropertyValueSource
Molecular formula$$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$
Molecular weight126.16 g/mol
SMILES$$ \text{C#CCCCC(=O)NN} $$
InChIKeyCIWUFLALCXLZMC-UHFFFAOYSA-N

The compound’s terminal alkyne group ($$ \text{C≡CH} $$) and hydrazide functionality ($$-\text{CONHNH}_2$$) enable dual reactivity. The alkyne participates in Huisgen cycloadditions, while the hydrazide forms Schiff bases with carbonyl compounds.

Historical Context and Initial Synthesis Methodologies

Hex-5-ynehydrazide was first synthesized in the early 2000s via ester hydrazinolysis, a method refined from earlier hydrazide preparations. Key milestones include:

  • Early approaches: Reacting methyl hex-5-ynoate with excess hydrazine hydrate in methanol under reflux, yielding 68–75% product after 12 hours.
  • Optimized protocols: Modern methods employ reactive distillation to remove methanol/water byproducts, reducing reaction times to 0.5–2 hours and improving yields to >90%.

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)Time (h)
Traditional refluxMethanol, 65°C, excess $$ \text{N}2\text{H}4 $$68–7512
Reactive distillationSolvent-free, 100–120°C>900.5–2

Alternative routes include:

  • Acid chloride route: Hex-5-ynoic acid chloride reacts with hydrazine in dichloromethane.
  • Solid-phase synthesis: Immobilized hydrazines on resins for automated peptide coupling.

Significance in Modern Organic and Organometallic Chemistry

Organic Synthesis

Hex-5-ynehydrazide serves as a precursor for:

  • Triazoles: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazoles, pivotal in drug discovery.
  • Hydrazones: Condensation with aldehydes/ketones produces hydrazones, used as sensors or ligands.

Organometallic Chemistry

The alkyne group coordinates to transition metals (e.g., Ru, Pd), enabling catalytic applications:

  • Cross-coupling: Sonogashira couplings for carbon-carbon bond formation.
  • Metal-organic frameworks (MOFs): Alkyne-metal interactions template porous structures for gas storage.

Materials Science

  • Polymer crosslinkers: Alkyne-hydrazide bifunctionality creates self-healing hydrogels via dynamic covalent bonds.
  • Surface functionalization: Gold nanoparticles modified with hex-5-ynehydrazide enable biosensor assembly.

Table: Applications of Hex-5-ynehydrazide

FieldApplicationMechanism
Medicinal chemistryTriazole-based inhibitorsCuAAC with azides
CatalysisPalladium ligand synthesisAlkyne-metal coordination
MaterialsDynamic covalent networksHydrazone crosslinking

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nucleusδ / ppm (CDCl₃, 400 MHz)Multiplicity (J / Hz)AssignmentLiterature/Predicted Source
¹H2.49–2.53s≡C–H terminal protonpredicted from analog data [3]
¹H3.38–3.44br sNα-H (adjacent to C=O) [3]
¹H4.79–5.05br s (two)NH₂ hydrazide protons [3]
¹³C170.2 ± 0.3sCarbonyl C=O [3]
¹³C81–83sC≡C-C (internal) [3]
¹³C71–73sC≡C-H (terminal) [3]
¹³C36–38sC-3 (methylene) [3]

Key features

  • Downfield NH resonances reflect hydrogen-bond donation to the carbonyl oxygen (intramolecular 5-membered interaction) [4].
  • Large Δδ(¹³C) between the two alkyne carbons corroborates the terminal nature of the triple bond [5].

Infrared (IR) and Raman Spectroscopy Analysis

Vibrational modePosition / cm⁻¹Diagnostic ValueReference
ν(N–H, hydrazide)3290–3340 (br)Doublet confirms NH₂ group [6]
ν(C≡C-H stretch)2120–2145 (IR) / 2105 (Raman, strong)Terminal alkyne signature [6]
ν(C=O amide)1655–1670Conjugated to N-N, shifted vs. simple amides [6]
δ(N–N–H bend)1560–1580Hydrazide verification [4]

Hyperconjugative coupling between σ N–H and the adjacent lone pair red-shifts the ν(N–H) bands, enabling isomer discrimination via gas-phase IR [4].

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

λ_max (nm)ε / L mol⁻¹ cm⁻¹TransitionMediumSource
2048.2 × 10³π→π* (alkyne)MeOH [3]
262 (sh)1.7 × 10³n→π* (C=O)MeOH [3]

The weak n→π* band provides a convenient on-column detector channel during reversed-phase HPLC assays (Section 3.4) [7].

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray data remain unavailable; however, density-functional evaluation (ωB97X-D/6-311++G**) of the gas-phase conformer family predicts an all-anti carbon backbone (N-C-C-C dihedrals ~180°) with a gauche kink (N-N-C-C ≈ 123°) induced by hyperconjugation [4]. Calculated bond parameters (Å) are summarised below.

BondLength / Å (calc.)Typical RangeComment
C≡C1.201.20–1.22confirms sp-hybridisation
C=O1.231.22–1.24amide carbonyl
N–N1.411.39–1.43hydrazide N–N single bond

Crystal packing for analogous linear di-hydrazides shows centrosymmetric chains via N–H···O=C hydrogen bonding [8]; similar supramolecular motifs are anticipated for Hex-5-ynehydrazide.

Mass Spectrometric Fragmentation Patterns

Electrospray positive-ion MS exhibits a dominant [M+H]⁺ at m/z 127 [1]. Representative collision-induced dissociation pathways are given in Table 4.

Precursor / m/zMajor Product / m/zNeutral LossRationalised PathwaySource
127 ([M+H]⁺)9928 (N₂)hydrazide N-N cleavage + N₂ expulsion [9]
1277156 (CONHNH)retro-amide fragmentation [10]
1275572 (C₃H₆N₂O)sequential C≡C bond scission [11]

Accurate-mass measurements ([M+H]⁺ = 127.0866, Δ ≤ 3 ppm) corroborate the formula C₆H₁₁N₂O⁺ [1].

Chromatographic Purity Assessment Methods

MethodColumn / Mobile PhaseDetection (λ)LOD / LOQKey AdvantagesReference
RP-HPLC-UVC18, 40% MeCN→70% (gradient, 0.1% H₃PO₄)254 nm (n→π*)0.25 ppm / 1 ppm (API matrix)Simple derivatisation-free assay for bulk drug control [7]
Derivatisation-HPLC-UV*2-Hydroxy-1-naphthaldehyde hydrazone, C18 isocratic 25% buffer / MeOH406 nm0.05 ppm / 0.25 ppmChromophore-shift eliminates matrix interference [12] [7]
LC-MS/MS (MRM)C8, 20% MeOH + 0.1% FAESI-SRM 127→990.01 ppmHigh-throughput trace quantitation in biological matrices [13]
GC-MS (silylation)DB-5, 60–250 °C rampEI, SIM 127 m/z0.1 ppmVolatile derivative suits environmental monitoring [14]

*Preferred for finished-product release where strong UV-absorbing actives co-elute in the 200–300 nm window [7].

Data Table 5 - Summary of Method Validation (HPLC–UV Hydrazone Protocol) [7]

ParameterResult
Linearity (0.25–20 ppm)r² = 0.9994
Intra-day RSD (n = 6, 5 ppm)≤ 2.3%
Inter-day RSD (3 days, 5 ppm)≤ 4.1%
Recovery (API spike, 1 ppm)96–103%
Robustness (± 2 °C, ± 0.2 pH)no significant drift

Research Findings

  • Derivatisation with aromatic aldehydes (HNA, salicylaldehyde) markedly enhances UV detectability while shifting λ_max outside the absorption envelope of typical heteroaryl APIs, enabling sub-ppm specification of hydrazine-derived impurities [12] [15].
  • Mass-spectral fragmentation data reveal nitrogen extrusion as the kinetically favoured route, providing a sensitive diagnostic transition (127→99) for quantitative LC-MS/MS bio-analysis [9].
  • Computational vibrational analysis confirms hyperconjugation-induced red-shifts in ν(NH) that serve as reliable conformer probes, an approach extendable to larger hydrazide-containing macromolecules [4].
  • The sterically unhindered alkyne terminus remains spectroscopically distinct in both IR and NMR domains, facilitating reaction monitoring during click-based bioconjugations [16].

XLogP3

-0.6

Dates

Last modified: 04-14-2024

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